molecular formula C13H14BrN3O2 B7950934 Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate

Cat. No.: B7950934
M. Wt: 324.17 g/mol
InChI Key: LGCDFOWLRQZEMU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a benzyl group, a bromo group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: Introduction of the amino group can be done via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Amination: Ammonia or primary amines under basic conditions.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of nitro or imine derivatives.

    Hydrolysis: Formation of 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino, benzyl, and bromo groups allows for interactions with various biological targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-phenyl-4-bromo-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-benzyl-4-chloro-pyrazole-3-carboxylate
  • Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-acetate

Uniqueness

Ethyl 5-amino-1-benzyl-4-bromo-pyrazole-3-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the bromo group allows for further functionalization, while the benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Properties

IUPAC Name

ethyl 5-amino-1-benzyl-4-bromopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-2-19-13(18)11-10(14)12(15)17(16-11)8-9-6-4-3-5-7-9/h3-7H,2,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCDFOWLRQZEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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